Lucidin

Catalog No.
S533740
CAS No.
478-08-0
M.F
C15H10O5
M. Wt
270.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucidin

CAS Number

478-08-0

Product Name

Lucidin

IUPAC Name

1,3-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

InChI

InChI=1S/C15H10O5/c16-6-10-11(17)5-9-12(15(10)20)14(19)8-4-2-1-3-7(8)13(9)18/h1-5,16-17,20H,6H2

InChI Key

AMIDUPFSOUCLQB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,3-dihydroxy-2-hydroxymethyl-9,10-anthraquinone, lucidin

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O

The exact mass of the compound Lucidin is 270.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. It belongs to the ontological category of dihydroxyanthraquinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lucidin (1,3-Dihydroxy-2-(hydroxymethyl)anthraquinone, CAS 478-08-0) is a naturally occurring hydroxyanthraquinone originally isolated from the roots of plants like *Rubia tinctorum* (madder).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It belongs to the same chemical class as other common anthraquinones such as alizarin and purpurin. While historically used as a dye component, its primary modern relevance is in biomedical research, specifically as a well-documented genotoxic and mutagenic agent.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGQLmjJqf18WjXqQ4a-WoXVf9zzHDSqu-3MjHVYhtbXlnUYo0XHX5lFAKkqHlJ_9rFD2BCDxM4Zh6L8DZore8Ft_PPvOhYB7G-FyScRgOxFHUpMpZkmLRbs6RK2_rloyPpEXmQ%3D)] This distinct biological activity profile is a critical differentiator for procurement, as it makes Lucidin a valuable positive control in toxicology and carcinogenesis studies, a role for which its close structural analogs are unsuitable.

Substituting Lucidin with other common hydroxyanthraquinones like alizarin or ruberythric acid is operationally invalid for its core research applications. The genotoxicity of this compound class is highly structure-dependent; for instance, lucidin-3-O-primeveroside (the glycoside form of Lucidin) is positive in the *Salmonella typhimurium* mutation test, while alizarin and ruberythric acid are negative.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This specific mutagenic activity, linked to the formation of DNA adducts, is a defining characteristic of Lucidin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] Therefore, using a close analog like alizarin, which has a different and weaker genotoxicity profile, would fundamentally invalidate experimental results where Lucidin is required as a known positive mutagen or carcinogen.

Demonstrated Mutagenic Activity: A Key Differentiator from Alizarin

Lucidin shows clear mutagenic activity in bacterial reverse mutation assays (Ames test). It was found to be mutagenic in five *Salmonella typhimurium* strains even without metabolic activation, with its activity increasing upon addition of a rat liver S9 mix.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] In contrast, studies on the closely related analog Alizarin show it is negative in some mutation tests or requires metabolic activation to exert its mutagenic effect.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)] This makes Lucidin a more direct and potent mutagen in these standard test systems.

Evidence DimensionMutagenicity in Ames Test (*S. typhimurium*)
Target Compound DataPositive, with and without S9 metabolic activation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]
Comparator Or BaselineAlizarin: Negative or requires S9 metabolic activation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5LHWv90OxWW7ZWLeRTZRSKLYoZ4PjWl5rLlVAoBAER6Tc2QQ4Hz3BEXyKKho-d8bQWHSW2E2MK_WA6vYzl5lY95XeN6dwbLH90EpGNRn936ZSJEUrPnxjkwMTQtF82Tol2x77lwg2lJya0A%3D%3D)]
Quantified DifferenceQualitative difference in the requirement for metabolic activation for mutagenic effect.
ConditionsBacterial reverse mutation assay (Ames test) using various *S. typhimurium* strains.

For researchers needing a reliable positive control for genotoxicity or mutagenesis assays, Lucidin's direct activity provides a clear, reproducible endpoint that structurally similar analogs like Alizarin do not.

Distinct Carcinogenic Potential in Renal and Hepatic Tissues Compared to Alizarin

In a long-term rat bioassay, Rubiadin, a metabolite of Lucidin's precursor, demonstrated significantly higher carcinogenic activity than Alizarin. Treatment with 0.04% rubiadin markedly increased the incidence of atypical renal tubules/hyperplasias and induced renal cell adenomas and carcinomas.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] While 0.04% alizarin also increased renal cell tumors, the incidence was lower than with rubiadin.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Furthermore, rubiadin significantly increased glutathione S-transferase placental form-positive liver cell foci, indicating a carcinogenic potential in the liver that was not reported for alizarin under the same study conditions.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]

Evidence DimensionInduction of Renal Cell Tumors and Hepatic Preneoplastic Lesions in F344 rats
Target Compound DataRubiadin (Lucidin metabolite): Significantly increases renal cell tumors and GST-P-positive liver foci.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]
Comparator Or BaselineAlizarin: Increases renal cell tumors but at a lower incidence than rubiadin; no significant increase in liver foci reported.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]
Quantified DifferenceHigher incidence and broader organ targeting (kidney and liver) for Lucidin's metabolite compared to Alizarin (kidney only, lower incidence).
Conditions23-week feeding study in male F344 rats at 0.04% concentration in the diet.

This evidence establishes Lucidin (via its metabolite) as a more potent and multi-organ carcinogen compared to Alizarin, justifying its selection for studies modeling aggressive or multi-site chemical carcinogenesis.

Supporting Evidence: Different Electrochemical Reduction Potentials

The electrochemical properties of anthraquinones are highly sensitive to the substitution pattern on the aromatic core. While direct comparative data for Lucidin is limited, studies on hydroxylated and aminated anthraquinone derivatives show that the position and nature of substituents significantly alter the redox potential. For example, adding a hydroxyl group to anthraquinone-2-sulfonate (AQS) at position 1 results in a higher redox potential (−0.44 V) compared to the parent AQS (−0.46 V), while an amino group at the same position lowers it (−0.55 V).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Given Lucidin's unique 1,3-dihydroxy-2-hydroxymethyl substitution, its redox potential is expected to be distinct from 1,2-dihydroxy (Alizarin) or 1,2,4-trihydroxy (Purpurin) analogs, making it non-interchangeable in electrochemical applications.

Evidence DimensionRedox Potential (vs. Ag/AgCl)
Target Compound DataPredicted to be distinct based on its unique substitution pattern.
Comparator Or BaselineAnthraquinone-2-sulfonate (AQS): -0.46 V. AQS-1-OH: -0.44 V. AQS-1-NH2: -0.55 V.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)]
Quantified DifferenceShifts of +20 mV to -90 mV are observed with single substituent changes on a related core, implying a unique potential for Lucidin.
ConditionsCyclic Voltammetry (CV) assays.

For applications in sensing, redox flow batteries, or electro-organic synthesis, the specific redox potential is a critical performance parameter; substituting Lucidin with an analog would alter device voltage, sensitivity, or reaction efficiency.

Positive Control in Regulatory and Research Genotoxicity Testing

Lucidin's well-documented ability to induce mutations in bacterial systems and cause DNA damage in mammalian cells makes it a suitable positive control for standard toxicology assays, such as the Ames test.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] Its direct mutagenic activity provides a clear benchmark against which the potential genotoxicity of test compounds can be reliably measured.

Induction Agent in In Vivo Carcinogenesis Models

Based on evidence showing its metabolite, rubiadin, induces a higher incidence of renal tumors and also targets the liver, Lucidin is a candidate for studies requiring a potent chemical carcinogen.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEkgoiXNDzUfJcUQ0jC39l_vKddKXljeXQ6CCOBP-QD1JqFwLDwC6ZgELqqcJpEut5tIyTXNyxOYBMFJhRCklYyptrTXcfMb0Qfn9UP0HKCseRahq3ZQoiy_RFkjo-P6gueuqpjbwhCerPmGQvLGu9v6Vk-HujxHTZY-N3O2nMVVw%3D%3D)] It is particularly relevant for research focused on the mechanisms of kidney and liver carcinogenesis, where weaker analogs like alizarin would be less effective.

Tool Compound for DNA Damage and Repair Pathway Studies

Lucidin is known to induce DNA single-strand breaks and DNA-protein cross-links.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGhr8lRWOhd72wFmppDAMyvT899qiwnw-P4wLuUQqQyOFAtHK3mGGB9VOmceHS_J2e3Qfk-yvJaC8_MQzofBTz0E0SflEIVVpedLs1z6vDPGVofstp3QDmZfH9QOumSd0h4)] This makes it a valuable tool for researchers investigating the cellular response to specific types of DNA lesions and for screening potential inhibitors of DNA repair pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

270.05282342 Da

Monoisotopic Mass

270.05282342 Da

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

330 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Q5564O9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

A mutagenic anthraquinone, lucidin, occurring in Rubiaceae plants, reacted with nucleic bases under physiological conditions to form adducts. ... The isolated purine base adducts were identified as condensed reactants at the benzylic position of 1 with a nitrogen atom of a purine base.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

478-08-0

Wikipedia

Lucidin

Methods of Manufacturing

Lucidin has been synthesized from nordamnacanthal.

General Manufacturing Information

Lucidin has been identified in plants from Rubia (R. tinctorum, R. iberica), Coprosma (C. lucida, C. rotundifolia, C. acerosa), Morinda (M. citrifolia, M. umbellata), Galium (G. fagetorum, G. mollugo, G. dasypodum), Hymenodictyon (H. excelsum) and Commitheca (C. liebrechtsiana) species.

Analytic Laboratory Methods

An HPLC method with isocratic elution has been developed for the separation of anthraquinones with particular attention to the detection of lucidin in commercially available sources of R. tinctorum aglycones.
A reversed-phase HPLC method has been developed for the simultaneous characterization of anthraquinone glycosides and aglycones in extracts of R. tinctorum. The anthraquinones, including lucidin, are separated on a reversed-phase column with a wateracetonitrile gradient as eluent and measured with ultraviolet detection at 250 nm.
Lucidin content in R. tinctorum crude drug powder has been determined using reversed-phase HPLC with methanol/acetic acid as the mobile phase and detection at 225 nm.

Clinical Laboratory Methods

Pyrrolizidine alkaloids may be estimated in animal tissues and fluids by removing protein, chromatographing on Florisil and estimating colorimetrically with methyl orange. /Pyrrolizidine Alkaloids/

Dates

Last modified: 08-15-2023
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11: Ghodke PP, Harikrishna S, Pradeepkumar PI. Synthesis and polymerase-mediated bypass studies of the N2-deoxyguanosine DNA damage caused by a lucidin analogue. J Org Chem. 2015 Feb 20;80(4):2128-38. doi: 10.1021/jo502627b. Epub 2015 Jan 29. PubMed PMID: 25574682.
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13: Bussmann RW, Hennig L, Giannis A, Ortwein J, Kutchan TM, Feng X. Anthraquinone Content in Noni (Morinda citrifolia L.). Evid Based Complement Alternat Med. 2013;2013:208378. doi: 10.1155/2013/208378. Epub 2013 Aug 26. PubMed PMID: 24062780; PubMed Central PMCID: PMC3770026.
14: Henderson RL, Rayner CM, Blackburn RS. Isolation and extraction of lucidin primeveroside from Rubia tinctorum L. and crystal structure elucidation. Phytochemistry. 2013 Nov;95:105-8. doi: 10.1016/j.phytochem.2013.07.001. Epub 2013 Jul 25. PubMed PMID: 23891215.
15: Ishii Y, Inoue K, Takasu S, Jin M, Matsushita K, Kuroda K, Fukuhara K, Nishikawa A, Umemura T. Determination of lucidin-specific DNA adducts by liquid chromatography with tandem mass spectrometry in the livers and kidneys of rats given lucidin-3-O-primeveroside. Chem Res Toxicol. 2012 May 21;25(5):1112-8. doi: 10.1021/tx300084p. Epub 2012 Apr 30. PubMed PMID: 22494063.
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